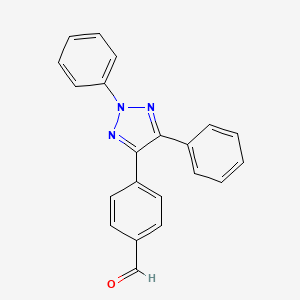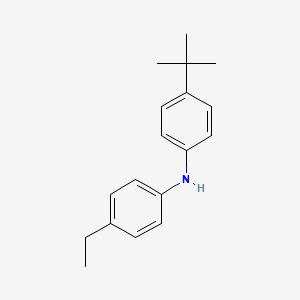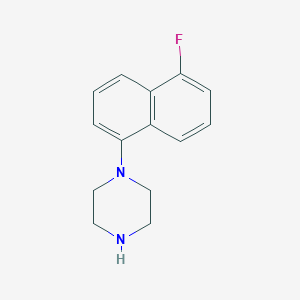
1-(5-Fluoronaphthalen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoronaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a fluorine atom attached to the naphthalene ring, which is further connected to a piperazine moiety. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronaphthalen-1-yl)piperazine typically involves the reaction of 5-fluoronaphthalene with piperazine under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the fluorine atom on the naphthalene ring is replaced by the piperazine group. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoronaphthalen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoronaphthalen-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-(1-Naphthyl)piperazine: Lacks the fluorine atom, which can result in different biological activities and chemical properties.
1-(2-Fluoronaphthalen-1-yl)piperazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological effects.
1-(8-Fluoronaphthalen-1-yl)piperazine: Another isomer with the fluorine atom at the 8-position, which can also influence its properties.
Uniqueness: 1-(5-Fluoronaphthalen-1-yl)piperazine is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15FN2 |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
1-(5-fluoronaphthalen-1-yl)piperazine |
InChI |
InChI=1S/C14H15FN2/c15-13-5-1-4-12-11(13)3-2-6-14(12)17-9-7-16-8-10-17/h1-6,16H,7-10H2 |
InChI-Schlüssel |
WSPOIICUICIYNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


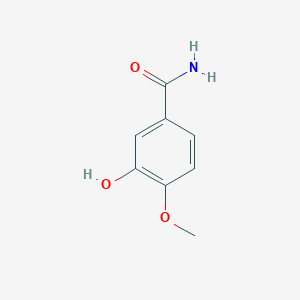
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
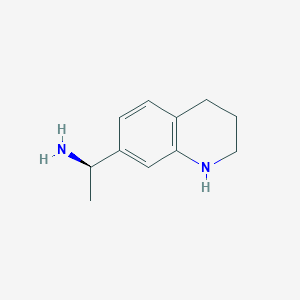
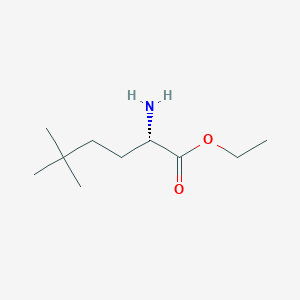
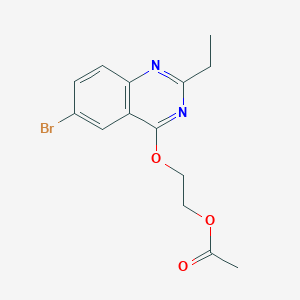
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
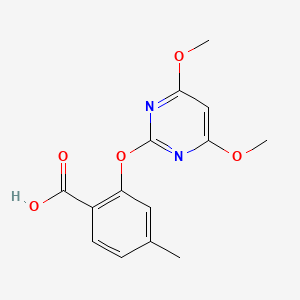
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
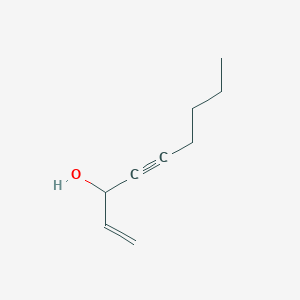
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
